![molecular formula C22H22N2O3S2 B3202500 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021210-15-0](/img/structure/B3202500.png)
4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
The compound “4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, a thiophene ring, a benzenesulfonamide group, and an isopropyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the indole and thiophene rings, and the attachment of the isopropyl and benzenesulfonamide groups . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiophene rings, along with the isopropyl and benzenesulfonamide groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the indole and thiophene rings could make the compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with formula C4H4S .Mechanism of Action
The mechanism of action of 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. Inhibition of HDACs by this compound results in the accumulation of acetylated histones, leading to the activation of genes that are involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic genes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit class I HDACs, which are involved in cancer and inflammation pathways. However, one limitation is that it may not be effective in all types of cancer or inflammation. Further research is needed to determine the optimal conditions for the use of this compound.
Future Directions
There are several future directions for the research on 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One direction is to investigate its potential in combination with other anti-cancer or anti-inflammatory agents. Another direction is to study its effects on epigenetic modifications in other diseases such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and increase the purity of the compound. Overall, the potential of this compound in various fields makes it a promising area for future research.
Scientific Research Applications
The compound 4-isopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
4-propan-2-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15(2)16-6-9-19(10-7-16)29(26,27)23-18-8-5-17-11-12-24(20(17)14-18)22(25)21-4-3-13-28-21/h3-10,13-15,23H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHOCSMLIVGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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